

"Methyl 3-hydroxyhexanoate as a flavor and fragrance ingredient"

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Compound of Interest

Compound Name: **Methyl 3-hydroxyhexanoate**

Cat. No.: **B142731**

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Application Notes and Protocols: Methyl 3-Hydroxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a versatile ester recognized for its significant contributions to the flavor and fragrance industries.^[1] Classified as a beta-hydroxy acid derivative, it is a volatile organic compound found naturally in a variety of fruits, including pineapples, papayas, and strawberries.^{[2][3][4][5]} Its distinct sensory profile makes it a valuable ingredient for creating fruity and sweet aromas in a wide range of consumer products. This document provides detailed information on its properties, sensory characteristics, and standardized protocols for its analysis, synthesis, and evaluation.

Chemical and Physical Properties

Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.^[2] It is soluble in ethanol but insoluble in water and fat.^{[2][6]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₃	[2][6]
Molecular Weight	146.18 g/mol	[2]
CAS Number	21188-58-9	[6]
FEMA Number	3508	[2]
Appearance	Colourless to pale yellow liquid	[2]
Density	0.994 - 1.010 g/mL at 25 °C	[1][2]
Boiling Point	220.00 - 221.00 °C at 760 mm Hg	[1][2]
Flash Point	85 °C (185 °F) - closed cup	[7]
Refractive Index	1.410 - 1.440 at 20 °C	[2]

Flavor and Fragrance Profile

The sensory characteristics of **methyl 3-hydroxyhexanoate** are complex and highly dependent on its stereochemistry. The racemic mixture is generally described as sweet, fruity, and woody, with distinct pineapple notes.[4][8] It is used as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics, cleaning products, and personal care items.[1][5][9]

Compound/Mixture	Sensory Descriptors	Odor Threshold	Reference(s)
(R)-(-)-Methyl 3-hydroxyhexanoate	Sweet, woody, fruity	2.1 ng/L (in air); 3.76 ppm (in water)	[8]
(S)-(+)-Methyl 3-hydroxyhexanoate	Weak, aldehyde-like	4380 ng/L (in air)	[8]
Racemic Methyl 3-hydroxyhexanoate	Sweet, woody, overripe fruity, estry, pineapple, juicy, oily, ethereal, wine-like	Not specified	[4][7][8]

Natural Occurrence

Methyl 3-hydroxyhexanoate has been identified as a volatile component in numerous fruits, contributing to their characteristic aroma profiles.[\[5\]](#) Notable sources include:

- Pineapple (Ananas comosus)[\[3\]](#)[\[5\]](#)
- Papaya (Carica papaya)[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Soursop (Annona muricata)[\[1\]](#)[\[2\]](#)
- Grapefruit Juice (Citrus paradisi)[\[8\]](#)
- Blood Orange Juice (Citrus sinensis)[\[5\]](#)
- Strawberry (Fragaria ananassa)[\[4\]](#)
- Passion Fruit Juice[\[4\]](#)

Regulatory Status

Methyl 3-hydroxyhexanoate is recognized as a flavoring agent by major regulatory bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3508.[\[2\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of **methyl 3-hydroxyhexanoate** in a liquid matrix (e.g., fruit juice, beverage, or fragrance solution).

1.1. Objective: To determine the concentration of **methyl 3-hydroxyhexanoate** in a sample.

1.2. Materials:

- Sample containing **methyl 3-hydroxyhexanoate**
- **Methyl 3-hydroxyhexanoate** analytical standard (≥98.0% purity)[9]
- Internal Standard (IS), e.g., Methyl heptanoate
- Solvent for extraction, e.g., Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- GC Vials with septa
- Micropipettes and syringes

1.3. Instrumentation:

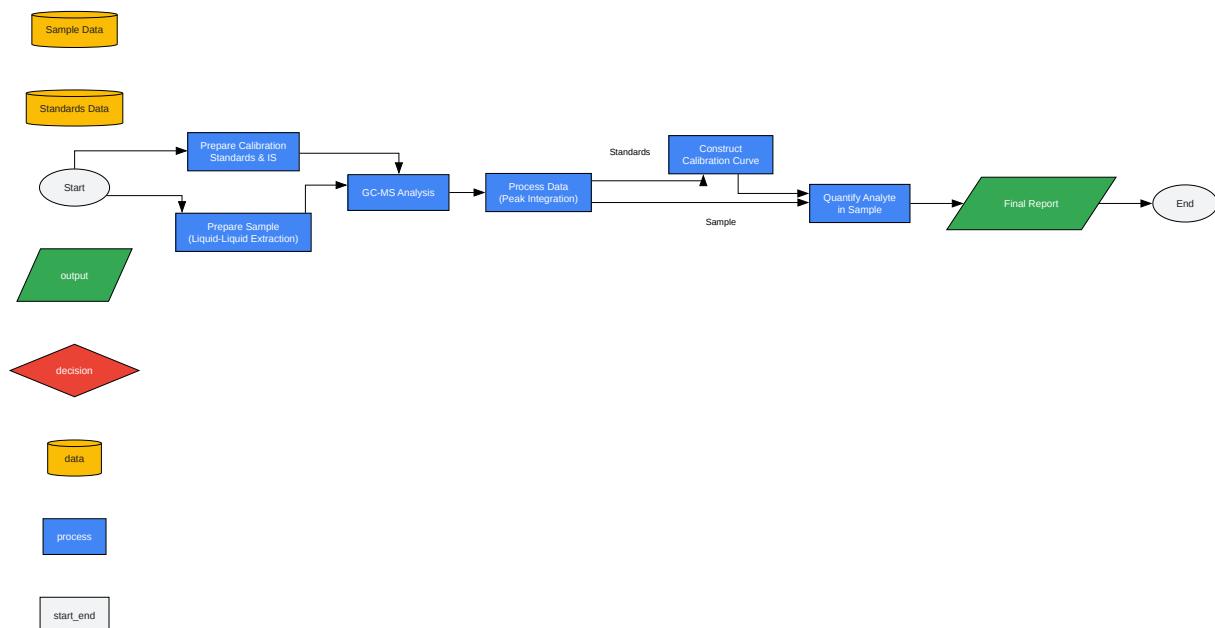
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

1.4. Procedure:

- Standard Curve Preparation:
 1. Prepare a stock solution of **methyl 3-hydroxyhexanoate** (1000 µg/mL) in DCM.
 2. Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL.
 3. Spike each standard with the internal standard (IS) to a final concentration of 10 µg/mL.
- Sample Preparation (Liquid-Liquid Extraction):
 1. Pipette 5 mL of the liquid sample into a separatory funnel.
 2. Add 10 µL of the IS stock solution.
 3. Add 5 mL of DCM and shake vigorously for 2 minutes. Allow layers to separate.

4. Collect the organic (bottom) layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.
5. Repeat the extraction twice more, combining the organic extracts.
6. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
7. Transfer the final extract to a GC vial for analysis.

- GC-MS Analysis:
 - Injector Temp: 250°C
 - Injection Mode: Splitless (1 μ L injection volume)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Program: Start at 40°C, hold for 2 min. Ramp to 150°C at 5°C/min. Ramp to 250°C at 20°C/min, hold for 5 min.
 - MS Transfer Line Temp: 280°C
 - Ion Source Temp: 230°C
 - MS Mode: Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) mode for quantification using characteristic ions (e.g., m/z 43, 71, 101).[2]
- Data Analysis:
 1. Identify the peaks for **methyl 3-hydroxyhexanoate** and the IS based on retention time and mass spectra.
 2. Calculate the peak area ratio of the analyte to the IS.
 3. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
 4. Determine the concentration of **methyl 3-hydroxyhexanoate** in the sample by interpolating its peak area ratio from the calibration curve.



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Caption: Workflow for GC-MS quantification of **methyl 3-hydroxyhexanoate**.

Protocol 2: Sensory Evaluation - Determination of Odor Threshold

This protocol uses the three-alternative forced-choice (3-AFC) ascending series method to determine the odor detection threshold of **methyl 3-hydroxyhexanoate** in a specific medium (e.g., water or air).

2.1. Objective: To determine the lowest concentration of **methyl 3-hydroxyhexanoate** that is detectably different from a blank.

2.2. Materials:

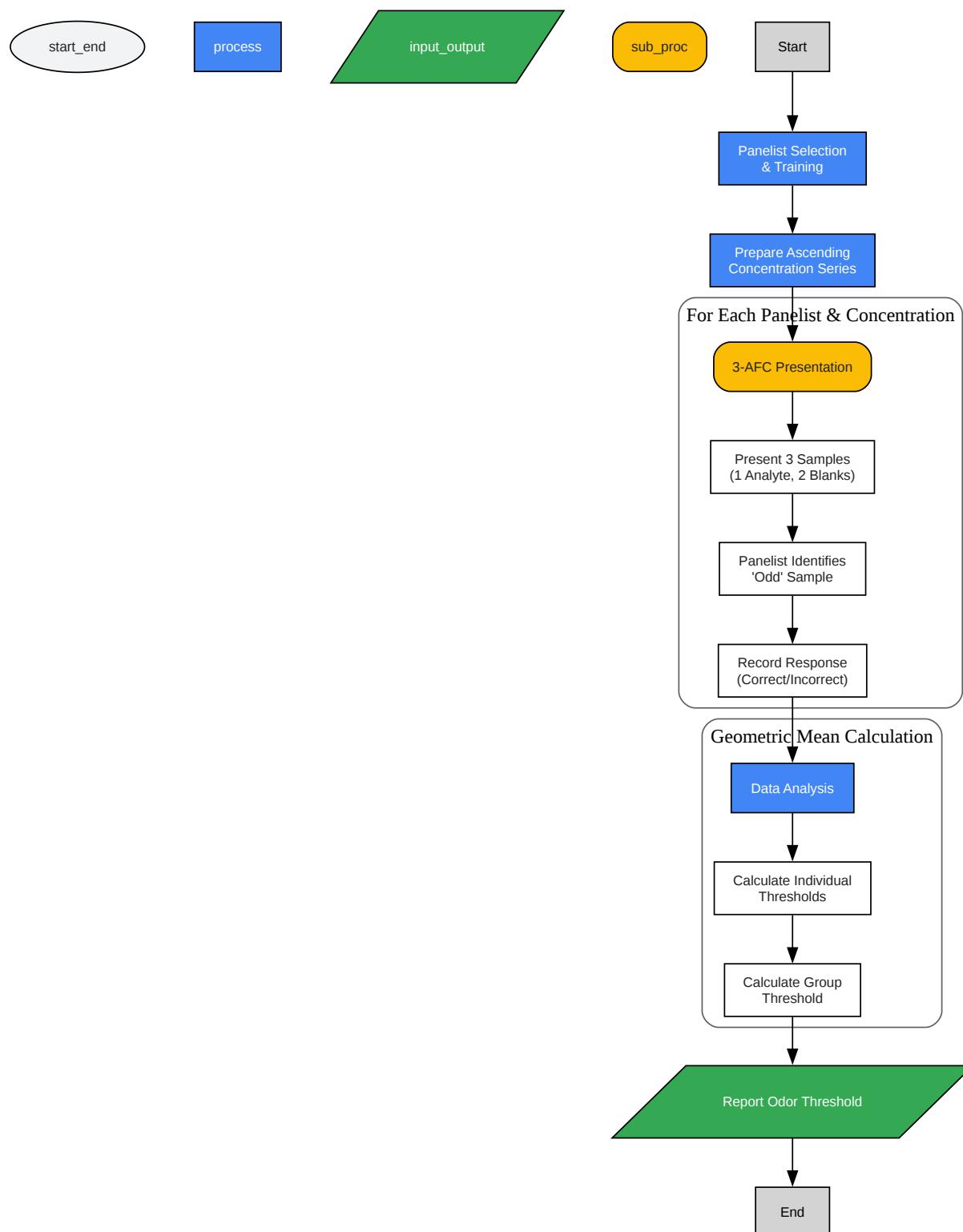
- **Methyl 3-hydroxyhexanoate**
- Odor-free medium (e.g., deionized water, purified air)
- Glass sniffing jars or olfactometer
- Panel of 15-20 trained sensory assessors
- Controlled environment sensory evaluation room (odor-free, proper ventilation)

2.3. Procedure:

- Panelist Training: Acclimate panelists with the aroma of **methyl 3-hydroxyhexanoate**. Ensure they can reliably identify the target odor.
- Sample Preparation:
 1. Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) and then create a series of dilutions in the test medium (water). The dilution factor should be 2 or 3.
 2. Concentrations should range from well below the expected threshold to clearly perceivable levels.
- Testing Protocol (3-AFC):

1. Present each panelist with a set of three samples (e.g., sniffing jars). Two contain the blank medium, and one contains a specific dilution of the analyte.
2. The presentation order of concentrations is ascending (from lowest to highest).
3. Panelists are forced to choose the sample they believe is different, even if they are guessing.
4. A correct response is recorded. A break of at least 30 seconds is required between sets to prevent olfactory fatigue.

- Data Analysis:
 1. For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.
 2. The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.
 3. Statistical analysis (e.g., t-test) can be used to determine if the detection rate at a given concentration is significantly above the chance level (33.3% for 3-AFC).

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Caption: Process for determining odor threshold via the 3-AFC method.

Protocol 3: General Synthesis via Fischer Esterification

This protocol describes a general laboratory method for synthesizing **methyl 3-hydroxyhexanoate** from 3-hydroxyhexanoic acid and methanol.

3.1. Objective: To synthesize **methyl 3-hydroxyhexanoate**.

3.2. Materials:

- 3-Hydroxyhexanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, catalytic amount)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel
- Rotary evaporator

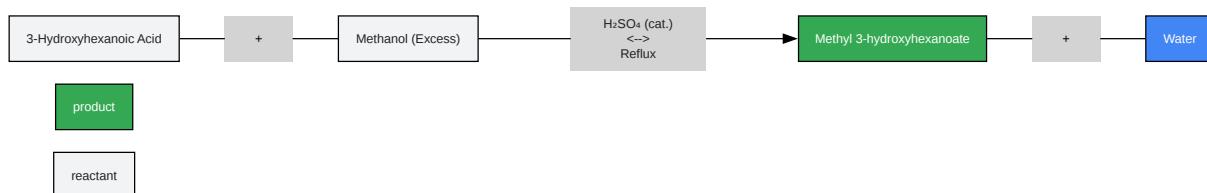
3.3. Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyhexanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
- Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid's molar amount) to the solution.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup:
 1. After the reaction is complete, cool the mixture to room temperature.

2. Remove most of the excess methanol using a rotary evaporator.
3. Dilute the residue with diethyl ether and transfer to a separatory funnel.
4. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.
5. Wash the organic layer with water, followed by brine.

- Drying and Purification:
 1. Dry the organic layer over anhydrous magnesium sulfate.
 2. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **methyl 3-hydroxyhexanoate**.
 3. If necessary, purify the product further using vacuum distillation or column chromatography.

3.4. Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.



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Caption: Reaction scheme for the synthesis of **methyl 3-hydroxyhexanoate**.

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